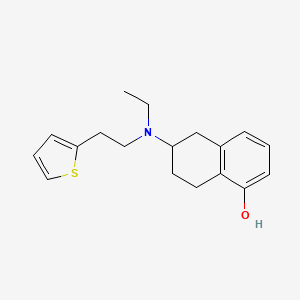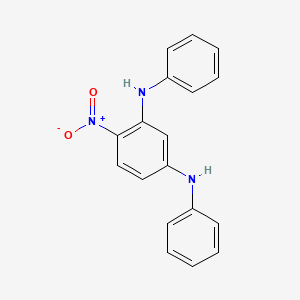
4-Nitro-N1,N3-diphenylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-N1,N3-diphenylbenzene-1,3-diamine is an organic compound with the molecular formula C18H15N3O2 It is a derivative of benzene and contains nitro and diphenylamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N1,N3-diphenylbenzene-1,3-diamine typically involves the nitration of N1,N3-diphenylbenzene-1,3-diamine. The reaction is carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N1,N3-diphenylbenzene-1,3-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid, and acetic acid as solvents.
Oxidation: Potassium permanganate, dichloromethane as a solvent.
Major Products Formed
Reduction: 4-Amino-N1,N3-diphenylbenzene-1,3-diamine.
Substitution: Halogenated derivatives, nitro derivatives, and sulfonated derivatives.
Oxidation: Quinone derivatives.
Scientific Research Applications
4-Nitro-N1,N3-diphenylbenzene-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-N1,N3-diphenylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N1,N3-Diphenylbenzene-1,3-diamine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-Nitro-N1,N3-diphenylbenzene-1,4-diamine: Similar structure but with different substitution pattern, leading to variations in chemical properties and applications.
4,4’-Dinitro-N1,N3-diphenylbenzene-1,3-diamine:
Uniqueness
4-Nitro-N1,N3-diphenylbenzene-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both nitro and diphenylamine groups allows for diverse chemical reactivity and the formation of various derivatives with potential biological and industrial significance.
Properties
Molecular Formula |
C18H15N3O2 |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
4-nitro-1-N,3-N-diphenylbenzene-1,3-diamine |
InChI |
InChI=1S/C18H15N3O2/c22-21(23)18-12-11-16(19-14-7-3-1-4-8-14)13-17(18)20-15-9-5-2-6-10-15/h1-13,19-20H |
InChI Key |
HCAORUQPEVIRRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-methyl-2,4-dioxo-1H-quinazolin-8-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B13142385.png)
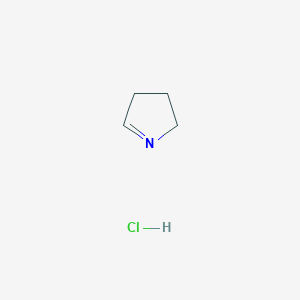
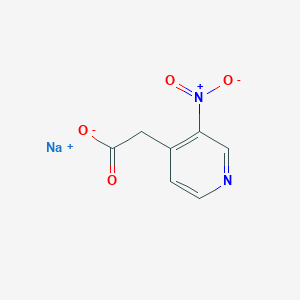
![11,22-dibromo-7,18-bis(2-hexyldecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13142402.png)
![2,5-Dihydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13142411.png)
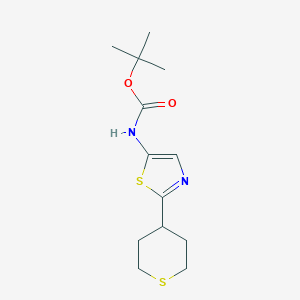
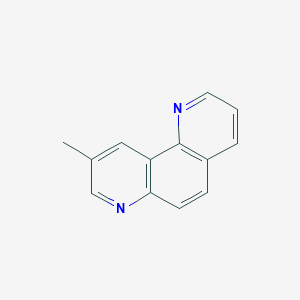
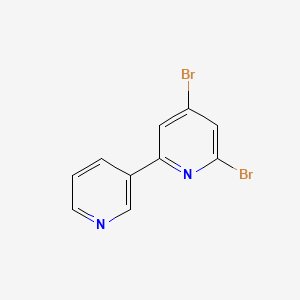
![Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate](/img/structure/B13142452.png)
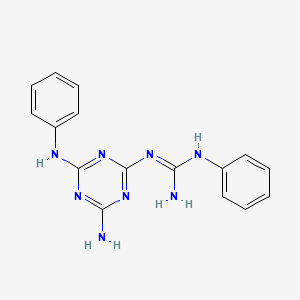
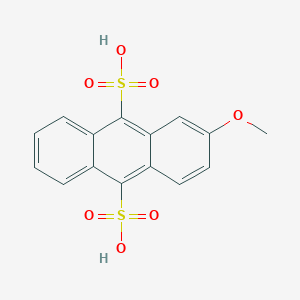
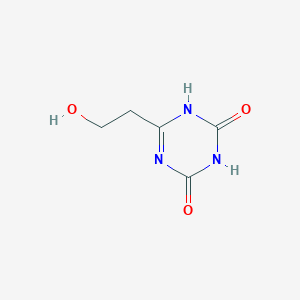
![Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13142479.png)
